N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide
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Description
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
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Biological Activity
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide is a synthetic compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.36 g/mol
CAS Number: Not widely reported in the literature but related compounds can be found under similar identifiers.
The biological activity of this compound is primarily attributed to its quinoline structure, which is known for its pharmacological properties. Quinoline derivatives often exhibit:
- Antimicrobial Activity: Compounds with quinoline structures have been shown to possess significant antibacterial and antifungal properties. The presence of the methanesulfonyl group may enhance these effects by increasing solubility and bioavailability.
- Anticancer Properties: Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and inhibition of specific kinases.
Antimicrobial Effects
Research indicates that quinoline derivatives, including those similar to this compound, exhibit potent antimicrobial activity. A study demonstrated that such compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 50 |
S. aureus | 20 | 50 |
C. albicans | 18 | 50 |
Anticancer Activity
The anticancer potential of quinoline derivatives has been explored in various in vitro studies. For instance, a derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 25 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis via caspase activation |
HeLa | 30 | Cell cycle arrest at G2/M phase |
Case Studies
-
Antimicrobial Study:
A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including compounds structurally similar to this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that the methanesulfonyl group plays a crucial role in enhancing activity against resistant strains. -
Cytotoxicity Assessment:
In a cytotoxicity assessment involving multiple cancer cell lines, a compound closely related to this compound was shown to significantly reduce cell viability in a dose-dependent manner. The study highlighted the importance of further exploring structure–activity relationships to optimize anticancer efficacy.
Properties
IUPAC Name |
2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-10-13(12-6-3-4-7-14(12)17-11)15(18)16-8-5-9-21(2,19)20/h3-7,9-10H,8H2,1-2H3,(H,16,18)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGQMFMVVTUXGX-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC=CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC/C=C/S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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